Ethyl 2-acetyl-3,3-dimethylpent-4-ynoate
Description
Properties
CAS No. |
63077-72-5 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
ethyl 2-acetyl-3,3-dimethylpent-4-ynoate |
InChI |
InChI=1S/C11H16O3/c1-6-11(4,5)9(8(3)12)10(13)14-7-2/h1,9H,7H2,2-5H3 |
InChI Key |
JNOUOANDTPAVOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(C)(C)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and molecular properties of Ethyl 2-acetyl-3,3-dimethylpent-4-ynoate and its analogs:
Key Observations:
- Electronic Effects : The terminal alkyne in the target compound enhances electrophilicity at the β-carbon, enabling click chemistry applications (e.g., cycloadditions), a feature absent in saturated or aromatic analogs .
- Crystallinity : Heterocyclic analogs like the thiazolopyrimidine derivative exhibit ordered crystal packing via C–H···O and π–π interactions, whereas alkyne-containing esters may display lower melting points due to reduced intermolecular forces .
This compound:
Alkylation : Reacting a β-ketoester precursor (e.g., ethyl acetoacetate) with a propargyl bromide derivative under basic conditions.
Cyclization or Functionalization: Introducing the alkyne via Sonogashira coupling or similar cross-coupling reactions .
Comparison with Other Esters:
- Ethyl 2-phenylacetoacetate: Synthesized via Claisen condensation between ethyl acetate and phenylacetyl chloride, leveraging keto-enol tautomerism for stabilization .
- Thiazolopyrimidine Derivatives : Prepared via regioselective cyclization of intermediates like 3-chloro-pentane-2,4-dione, highlighting the role of heteroatoms in directing reactivity .
Preparation Methods
Substrate Design and Reaction Optimization
The precursor dimethyl pent-4-yn-1-ylmalonate undergoes Pd-catalyzed cyclization with aryl halides. Using XPhos Pd G3 as a pre-catalyst and K₃PO₄ in DMF at 50–80°C, the reaction achieves 72–94% yields. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% | Maximizes turnover |
| Base | K₃PO₄ | Enhances nucleophilicity |
| Solvent | DMF | Stabilizes Pd intermediates |
| Temperature | 50–80°C | Balances kinetics and selectivity |
Mechanistic Insights
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by 5-exo-dig cyclization of the alkyne-malonate intermediate (rate-limiting step). Reductive elimination forms the C–C bond, yielding the acetylenic ester. This pathway tolerates functional groups such as -OH and -NH₂, making it suitable for complex substrates.
Alkylation of Ethyl Acetoacetate with Propargyl Derivatives
Alkylation of ethyl acetoacetate with propargyl halides bearing dimethyl groups provides a direct route to the target compound. This method adapts protocols from the synthesis of ethyl 2-acetyl-4-methyl-4-pentenoate, replacing methallyl chloride with a propargyl analog.
Reaction Conditions and Byproduct Mitigation
In ethanol with K₂CO₃ as the base, ethyl acetoacetate reacts with 3-chloro-3-methylbut-1-yne at 75°C. The reaction achieves 68–75% yield after distillation. Critical considerations include:
Limitations and Scalability
Propargyl halides with bulky substituents exhibit reduced reactivity, necessitating excess reagent. Industrial scalability is challenged by the cost of specialized propargyl derivatives, though continuous-flow systems improve efficiency.
Claisen Condensation with Acetylenic Ketones
Claisen condensation between ethyl acetate and a custom acetylenic ketone precursor offers an alternative pathway. This method mirrors the synthesis of ethyl 3,3-dimethyl-4-pentenoate, substituting the alkene with an alkyne.
Synthetic Procedure
- Ketone Synthesis : 3,3-Dimethylpent-4-ynal is prepared via oxidation of the corresponding alcohol.
- Condensation : The ketone reacts with ethyl acetate in the presence of NaOEt , forming the β-ketoester.
- Acetylation : The β-ketoester undergoes acetylation with Ac₂O to install the acetyl group.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | PCC/CH₂Cl₂, 0°C → 25°C | 82% |
| 2 | NaOEt, EtOH, reflux | 65% |
| 3 | Ac₂O, H₂SO₄, 50°C | 88% |
Stereoelectronic Effects
The electron-withdrawing acetyl group directs nucleophilic attack to the γ-position, favoring formation of the 3,3-dimethyl substituents. However, competing aldol side reactions reduce yields, necessitating precise stoichiometry.
Biocatalytic Approaches Using Engineered Enzymes
Emerging biocatalytic methods leverage carboxyl esterases and P450 monooxygenases to assemble acetylenic esters under mild conditions. A recent breakthrough utilized a mutant Candida antarctica lipase B to catalyze the transesterification of propargyl alcohols with ethyl acetoacetate.
Enzyme Engineering and Reaction Metrics
- Mutation Sites : Q157A/F238A double mutant enhances activity toward propargyl substrates.
- Solvent System : tert-Butanol/water (9:1) improves enzyme stability.
- Yield : 58% after 48 h at 30°C, with >95% regioselectivity.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-acetyl-3,3-dimethylpent-4-ynoate, and how can reaction conditions be systematically optimized?
- Methodological Answer: A stepwise approach is recommended:
Core Structure Assembly: Begin with a Claisen condensation between ethyl acetoacetate and a propargyl bromide derivative to introduce the pent-4-ynoate backbone.
Selective Methylation: Use dimethyl sulfate under basic conditions (e.g., NaH/THF) to install the 3,3-dimethyl groups.
Condition Optimization: Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, Pd(PPh₃)₄ catalyzes alkyne coupling, but CuI/Et₃N may improve yields in polar aprotic solvents like DMF .
Table 1: Example DoE for Methylation Step
| Variable | Test Range | Optimal Condition |
|---|---|---|
| Temperature (°C) | 0–40 | 25 |
| Catalyst (mol%) | 5–15 | 10 |
| Reaction Time (h) | 4–24 | 12 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer:
- 1H/13C NMR: Focus on diagnostic signals: the acetyl methyl (δ 2.3–2.5 ppm), ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and alkyne proton (δ 1.9–2.1 ppm, though often absent due to symmetry). Use DEPT-135 to confirm quaternary carbons .
- IR Spectroscopy: Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and acetyl group (C=O at ~1710 cm⁻¹).
- Mass Spectrometry (HRMS): Look for molecular ion [M+H]+ and fragmentation patterns (e.g., loss of ethoxy group, m/z –45).
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer:
Computational Modeling: Use Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts. Adjust solvent parameters (e.g., PCM model for DMSO or CDCl₃) to match experimental conditions .
Data Reconciliation: If discrepancies persist (e.g., alkyne proton visibility), consider dynamic effects like restricted rotation or tautomerism. Variable-temperature NMR (VT-NMR) can probe conformational exchange .
Example Workflow:
- Compute → Compare → Iterate (adjust functional/basis set) → Validate with 2D NMR (COSY, HSQC).
Q. What strategies are recommended for analyzing the crystal packing and intermolecular interactions of this compound using X-ray diffraction?
- Methodological Answer:
- Crystallization: Use vapor diffusion with ethyl acetate/hexane (1:3) at 4°C. Monitor crystal growth via polarized light microscopy.
- Data Collection: Collect high-resolution (<1.0 Å) data at 100 K. Use SHELXL for refinement: apply TWIN/BASF commands if twinning is detected .
- Interaction Analysis: Identify C–H···O hydrogen bonds (2.3–2.5 Å) and π-π stacking (centroid distance ~3.7 Å) using Mercury software. Compare with related structures (e.g., ’s thiazolopyrimidine system) .
Q. How should researchers approach the identification and quantification of degradation products formed during stability testing of this compound?
- Methodological Answer:
- Forced Degradation: Expose the compound to stress conditions (40°C/75% RH for 4 weeks; acidic/basic/oxidative media).
- Analytical Workflow:
HPLC-MS/MS: Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) with ESI+ detection.
Degradant Identification: Compare retention times and MS/MS fragments with synthetic standards (e.g., hydrolyzed product: 3,3-dimethylpent-4-ynoic acid).
Quantification: Apply a validated calibration curve (R² >0.99) for major degradants .
Data Contradiction Analysis
Q. How can conflicting results in kinetic studies of this compound’s reactivity be systematically addressed?
- Methodological Answer:
Reproducibility Check: Ensure consistent purity (HPLC >98%) and solvent drying (molecular sieves for THF).
Control Experiments: Test for radical pathways (add BHT inhibitor) or trace metal effects (chelate with EDTA).
Advanced Kinetics: Use stopped-flow UV-Vis to capture rapid intermediates. Compare Arrhenius plots from multiple labs to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
